molecular formula C18H20N4S B2978415 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 381731-36-8

6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2978415
CAS No.: 381731-36-8
M. Wt: 324.45
InChI Key: CQWPCDKKEBUWPK-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 6, a phenyl group at position 5, and a 4-methylpiperazine moiety at position 4 (Fig. 1).

The thieno[2,3-d]pyrimidine core provides a rigid aromatic system that facilitates interactions with biological targets, such as kinases or receptors, while the 4-methylpiperazine substituent contributes to solubility and bioavailability. The methyl group at position 6 and the phenyl group at position 5 further modulate steric and electronic properties, influencing binding affinity and selectivity .

Properties

IUPAC Name

6-methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-13-15(14-6-4-3-5-7-14)16-17(19-12-20-18(16)23-13)22-10-8-21(2)9-11-22/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPCDKKEBUWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is to start with a suitable thieno[2,3-d]pyrimidine derivative and introduce the phenyl and methyl groups through various organic reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Converting the thieno[2,3-d]pyrimidine core to its oxidized form.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Replacing one or more substituents on the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and pathways.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to create therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Thieno[2,3-d]pyrimidine Family

Key structural analogues include:

Compound Name Substituents (Position 4, 5, 6) Molecular Weight Key Biological Activity Reference ID
6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine 4-methylpiperazine, phenyl, methyl 365.46 g/mol Under investigation (anticancer)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine 3,4-dichlorophenyl-piperazine, phenyl, methyl 455.40 g/mol Not reported
4-(3-Chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine 3-chloro-4-fluorophenoxy, phenyl, H 357.00 g/mol Cytotoxicity (IC50: 17.9–20.7 μM)
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine isoxazole-methoxy, phenyl, methyl 413.87 g/mol Anticancer (IC50: 2.79–6.69 ×10⁻³ μM)
5-Phenylthieno[2,3-d]pyrimidine tethered with 1,2,3-triazole derivatives 1,2,3-triazole, phenyl, variable substituents ~400–450 g/mol Antibacterial/antifungal activity
Key Observations:
  • Piperazine vs. Phenoxy Substituents: The 4-methylpiperazine group in the target compound enhances solubility compared to the 3-chloro-4-fluorophenoxy group in compound 11, which is associated with moderate cytotoxicity .
  • Isoxazole-Moiety Derivatives: Compound 1e (6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine) demonstrates superior anticancer activity (IC50 ~10⁻³ μM) due to the isoxazole-methoxy group, which likely improves target binding .

Biological Activity

6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various targets, and potential clinical applications.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H19_{19}N5_{5}S
  • Molecular Weight : 299.41 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

Research indicates that this compound acts primarily as a phosphodiesterase (PDE) inhibitor , specifically targeting PDE7. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including cell proliferation and apoptosis. The modulation of cAMP levels has been linked to enhanced anti-tumor activity and neuroprotective effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50_{50} values for these cell lines were reported at approximately 10 µM, indicating significant potency against tumor growth .
  • Induction of Apoptosis : Mechanistic studies revealed that the compound promotes apoptosis in cancer cells by activating caspase pathways and inducing DNA fragmentation. This was particularly evident in MCF-7 cells, where it led to a marked increase in apoptotic markers .
  • Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in cancer cells, thereby inhibiting their ability to proliferate . This effect contributes to its overall anticancer efficacy.

Neuroprotective Effects

Beyond its anticancer activity, there is emerging evidence supporting the neuroprotective properties of this compound:

  • Cognitive Enhancement : In animal models, administration of this compound resulted in improved cognitive functions and memory retention. These effects are hypothesized to be mediated through cAMP signaling pathways .
  • Reduction of Neuroinflammation : The compound has demonstrated potential in reducing neuroinflammatory markers in models of neurodegenerative diseases, suggesting a dual role in both neuroprotection and cognitive enhancement .

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results indicated not only a reduction in tumor size but also an improvement in overall survival rates compared to control groups receiving standard therapies .

Another study focused on the neuroprotective effects observed in models of Alzheimer’s disease, where treatment with the compound resulted in decreased amyloid plaque formation and improved behavioral outcomes .

Summary Table of Biological Activities

Activity TypeEffectIC50_{50} ValueReference
Anticancer (MCF-7)Cell proliferation inhibition~10 µM
Apoptosis InductionIncreased caspase activityN/A
NeuroprotectionCognitive enhancementN/A
NeuroinflammationReduced inflammatory markersN/A

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : A multi-step approach is typically employed, starting with thieno[2,3-d]pyrimidine core formation. Key steps include:

  • Cyclocondensation : Reacting 2-aminothiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring .
  • Substitution at C4 : Introducing the 4-methylpiperazine group via nucleophilic aromatic substitution (SNAr) using a pre-synthesized piperazine derivative under reflux in a polar aprotic solvent (e.g., DMF) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMSO for enhanced solubility) and temperature (80–120°C) to improve yield. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Confirm substitution patterns via 1H^1H-NMR (e.g., methylpiperazine protons at δ 2.3–2.5 ppm; thieno-pyrimidine aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (carbonyl carbons at δ 160–170 ppm) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~377) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology :

  • Antimicrobial Screening : Use microdilution assays (e.g., against E. coli or S. aureus) with MIC values determined via optical density .
  • Anticancer Profiling : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50 values to reference drugs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored through systematic substituent modifications?

  • Methodology :

  • Piperazine Modifications : Replace 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to assess steric effects on target binding .
  • Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-phenyl position to evaluate electronic effects on potency .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with predicted binding affinities to target enzymes (e.g., methionine aminopeptidase) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodology :

  • Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere, standardized reagents) to eliminate impurities (e.g., N-oxide byproducts) .
  • Assay Standardization : Validate biological assays using positive controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., cell passage number, serum concentration) .

Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

  • Methodology :

  • Kinetic Studies : Perform enzyme inhibition assays (e.g., methionine aminopeptidase) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess enthalpic vs. entropic contributions to inhibitor-enzyme interactions .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodology :

  • Liver Microsome Assays : Incubate with rat/human microsomes to identify metabolic hotspots (e.g., piperazine N-demethylation) .
  • Prodrug Design : Mask labile groups (e.g., methylpiperazine) with acetyl or PEGylated moieties to enhance plasma stability .

Q. How do thermal and pH stability studies inform formulation design?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere to guide storage conditions .
  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .

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